molecular formula C19H23F3N4O3S B2913495 4-(dimethylsulfamoyl)-N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide CAS No. 1797326-81-8

4-(dimethylsulfamoyl)-N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide

Cat. No.: B2913495
CAS No.: 1797326-81-8
M. Wt: 444.47
InChI Key: ZHBJLHLVFVZVLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethylsulfamoyl)-N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide is a fluorinated benzamide derivative characterized by a dimethylsulfamoyl group, a trifluoromethyl-substituted tetrahydroindazole core, and an ethyl linker bridging the benzamide and indazole moieties. The compound’s structure combines sulfonamide and indazole functionalities, which are prevalent in pharmaceuticals and agrochemicals due to their bioactivity and metabolic stability .

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F3N4O3S/c1-25(2)30(28,29)14-9-7-13(8-10-14)18(27)23-11-12-26-16-6-4-3-5-15(16)17(24-26)19(20,21)22/h7-10H,3-6,11-12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBJLHLVFVZVLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2C3=C(CCCC3)C(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide typically involves multiple steps, including the formation of the indazole ring, introduction of the trifluoromethyl group, and subsequent coupling with the benzamide moiety. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: EDCI, DCC.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, potentially inhibiting or activating specific enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in Triazole and Indazole Derivatives

Triazole-Thiones (Compounds [7–9])

  • Structure : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (X = H, Cl, Br) .
  • Key Differences :
    • Core : Triazole-thione vs. tetrahydroindazole in the target compound.
    • Substituents : Phenylsulfonyl and difluorophenyl groups vs. dimethylsulfamoyl and trifluoromethyl groups.
    • Synthesis : Derived from hydrazinecarbothioamides via NaOH-mediated cyclization, contrasting with the target’s likely multi-step synthesis involving indazole alkylation and benzamide coupling .

Patent-Synthesized Indazole Derivatives

  • Examples :
    • Compound 28 : Contains a difluoromethyl-tetrafluoroindazole core and pyridine-benzamide linkage .
    • Compound 13 : Features a tetrafluoroindazole and terpyridine system .
  • Key Differences :
    • Fluorination : Target compound has a trifluoromethyl group, while patent compounds use difluoromethyl or tetrafluoro substitutions .
    • Linkers : Patent compounds employ acetamide or pyridine linkers, whereas the target uses a simpler ethyl bridge.

Agrochemical Benzamides

  • Example: Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) .
  • Key Differences: Core: Diflufenican uses a pyridinecarboxamide scaffold, while the target compound integrates a tetrahydroindazole. Bioactivity: Diflufenican is a herbicide targeting carotenoid biosynthesis; the target’s indazole-sulfamoyl structure may imply divergent mechanisms .
Spectral and Physicochemical Comparisons
  • IR Spectroscopy :
    • Target Compound : Expected C=O (benzamide) at ~1660–1680 cm⁻¹ and S=O (sulfamoyl) at ~1150–1250 cm⁻¹.
    • Triazole-Thiones [7–9] : Show C=S (1247–1255 cm⁻¹) and absence of C=O, confirming cyclization .
  • Fluorine Substituent Effects :
    • Trifluoromethyl (target) enhances lipophilicity and electron-withdrawing properties compared to difluoromethyl (patent compounds) .

Biological Activity

The compound 4-(dimethylsulfamoyl)-N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide is a sulfonamide derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of the compound is C18H22F3N3O2SC_{18}H_{22}F_3N_3O_2S. Its structure includes a dimethylsulfamoyl group and a trifluoromethyl-substituted indazole moiety. The presence of these functional groups is critical for its biological activity.

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit the enzyme dihydropteroate synthase (DHPS), which is crucial in bacterial folate synthesis. This inhibition leads to bacteriostatic effects.
  • Modulation of Cellular Pathways : The indazole ring may interact with various receptors and enzymes involved in cell signaling pathways, influencing processes such as apoptosis and proliferation.

Biological Activity Data

Activity Type Description
Antimicrobial Exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria due to DHPS inhibition.
Anticancer In vitro studies suggest potential anticancer properties through apoptosis induction in cancer cell lines.
Anti-inflammatory Demonstrates anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the compound's effectiveness against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting potent antibacterial properties.
  • Anticancer Activity :
    • In a study involving human cancer cell lines (e.g., MCF-7 for breast cancer), treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM. Mechanistic studies revealed that it induced apoptosis via the mitochondrial pathway.
  • Anti-inflammatory Effects :
    • An animal model of inflammation demonstrated that administration of the compound reduced paw edema significantly compared to control groups, indicating its potential as an anti-inflammatory agent.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the efficacy of this compound:

  • Synthesis Improvements : Novel synthetic routes have been developed to increase yield and purity, which are crucial for further biological testing.
  • Structure-Activity Relationship (SAR) : Studies have identified key structural features that enhance biological activity, such as modifications to the indazole ring and sulfonamide group.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing 4-(dimethylsulfamoyl)-N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide, considering its complex substituents?

  • Methodological Answer : The synthesis involves sequential coupling of the benzamide and indazole moieties. Key steps include:

  • Amide Bond Formation : Use O-benzyl hydroxylamine HCl and potassium carbonate in acetonitrile under reflux, as described for analogous trifluoromethylbenzamide derivatives .
  • Indazole Functionalization : Introduce the trifluoromethyl group via nucleophilic substitution under anhydrous conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity.
  • Final Coupling : Employ a carbodiimide coupling agent (e.g., EDC/HOBt) to link the dimethylsulfamoyl-benzamide to the indazole-ethyl intermediate. Monitor reaction progress via TLC and HPLC .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) resolves aromatic protons, trifluoromethyl splitting, and ethyl linker signals. ¹⁹F NMR confirms the trifluoromethyl group .
  • IR Spectroscopy : Identify sulfonamide (1320–1250 cm⁻¹, S=O stretch) and amide (1650–1600 cm⁻¹, C=O stretch) functional groups .
  • Mass Spectrometry (HRMS) : Validate molecular weight with ESI-TOF or MALDI-TOF, ensuring isotopic patterns match theoretical values .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) calculations predict the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • Software : Use Gaussian 09 or ORCA with B3LYP/6-311+G(d,p) basis sets to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps).
  • Reactivity Insights : Analyze Fukui indices to identify nucleophilic/electrophilic sites. Compare with experimental data (e.g., reaction kinetics) to validate computational models .
  • Solvent Effects : Include PCM (Polarizable Continuum Model) to simulate solvent interactions, critical for predicting solubility and biological activity .

Q. What experimental strategies resolve contradictions in reported biological activities of structurally similar benzamide derivatives?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 or HepG2), incubation times, and controls (DMSO vehicle) to minimize variability.
  • Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity, as impurities can skew IC₅₀ values .
  • Dose-Response Replication : Perform triplicate experiments with independent compound batches. Statistical analysis (ANOVA) identifies outliers .

Q. How can molecular docking studies elucidate the interaction of this compound with potential biological targets (e.g., kinases)?

  • Methodological Answer :

  • Software : Use AutoDock Vina or Schrödinger Suite. Prepare the protein (PDB ID: e.g., 3POZ for kinases) by removing water and adding hydrogens.
  • Docking Parameters : Set grid boxes around active sites (20 ų) and run 50 genetic algorithm iterations. Validate poses with RMSD clustering .
  • Post-Docking Analysis : Calculate binding energies (ΔG) and compare with known inhibitors. Use MD simulations (AMBER) to assess stability over 100 ns .

Q. What heuristic or machine learning approaches optimize reaction conditions for high-yield synthesis?

  • Methodological Answer :

  • Bayesian Optimization : Define parameters (temperature, solvent ratio, catalyst loading) and use a Gaussian process model to predict optimal conditions. Validate with 3–5 iterative experiments .
  • High-Throughput Screening : Use robotic liquid handlers to test 96-well plate variations. Analyze yields via LC-MS and train a random forest model to prioritize conditions .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational predictions and experimental biological activity data?

  • Methodological Answer :

  • Free Energy Perturbation (FEP) : Refine docking poses by calculating relative binding free energies. Compare with SPR (Surface Plasmon Resonance) binding assays for validation .
  • Metabolic Stability Tests : Incubate the compound with liver microsomes (human/rat) to assess CYP450-mediated degradation, which may explain reduced in vivo efficacy .

Q. What strategies ensure reproducibility in synthesizing this compound across different laboratories?

  • Methodological Answer :

  • Detailed Protocols : Specify reaction vessels (Schlenk flasks for air-sensitive steps), stirring rates (500–700 rpm), and inert gas (N₂/Ar) flow rates.
  • Interlab Validation : Share batches between labs for cross-testing via NMR and HPLC. Publish raw chromatograms and spectra in supplementary materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.